molecular formula C13H18N2O2 B11799089 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11799089
M. Wt: 234.29 g/mol
InChI Key: ZJYXNVCGEZLZQH-UHFFFAOYSA-N
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Description

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an isopropoxy group at the 6-position and a pyrrolidine ring linked via a methylene bridge to the 3-position. The aldehyde functional group on the pyrrolidine ring enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of Schiff bases or coordination complexes. Its structural complexity and stereoelectronic properties have drawn interest in medicinal chemistry and materials science, though specific pharmacological or industrial applications remain understudied in publicly available literature.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2O2/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3

InChI Key

ZJYXNVCGEZLZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The isopropoxy group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

  • Structural Differences :
    • Substituent Variation : The pyridine ring’s 6-position substituent is azepan (a 7-membered ring) instead of isopropoxy.
    • Ring Size : The nitrogen-containing ring is piperidine (6-membered) rather than pyrrolidine (5-membered).
    • Aldehyde Position : Both compounds share the aldehyde group on the saturated ring.
  • Piperidine’s larger ring size could enhance conformational flexibility, altering binding affinities in coordination chemistry applications.

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

  • Structural Differences :
    • Substituents : The pyridine ring has methoxy (2-position) and pyrrolidinyl (6-position) groups.
    • Functional Group : An acrylate ester replaces the aldehyde, introducing electrophilic α,β-unsaturated carbonyl reactivity.
  • Functional Implications :
    • The acrylate group enables Michael addition or polymerization, diverging from the aldehyde’s nucleophilic reactivity .
    • Methoxy and pyrrolidinyl groups may enhance solubility in polar solvents compared to the isopropoxy variant.

Pyrrolidine-1-carbaldehyde

  • Simpler Homolog : This compound lacks the pyridine moiety entirely, retaining only the pyrrolidine-aldehyde subunit.
  • Functional Implications: Reduced aromaticity and conjugation diminish stability but simplify synthetic utility in aldehyde-mediated reactions (e.g., imine formation) .

Data Table: Key Structural and Functional Comparisons

Compound Name Pyridine Substituent (6-position) Nitrogen Ring Key Functional Group Reactivity Profile
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde Isopropoxy Pyrrolidine Aldehyde Nucleophilic addition, coordination
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Azepan Piperidine Aldehyde Sterically hindered coordination
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Methoxy + pyrrolidinyl N/A Acrylate ester Michael addition, polymerization
Pyrrolidine-1-carbaldehyde N/A Pyrrolidine Aldehyde Imine formation, nucleophilic coupling

Biological Activity

The compound 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde (CID 102539409) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular Weight234.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot available

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : The compound has been indicated to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : In vitro studies demonstrate that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory and cellular growth pathways.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various pyrrolidine derivatives included this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against S. aureus; MIC = 32 µg/mL
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in LPS model

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